Benzene, (ethynylsulfonyl)-
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Overview
Description
. It is characterized by a benzene ring substituted with an ethynylsulfonyl group. This compound is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: Benzene can be directly sulfonated using ethynylsulfonyl chloride in the presence of a strong acid catalyst.
Electrophilic Aromatic Substitution: This method involves the reaction of benzene with ethynylsulfonyl chloride under Friedel-Crafts conditions.
Industrial Production Methods: The industrial production of Benzene, (ethynylsulfonyl)- typically involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzene, (ethynylsulfonyl)- can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the ethynylsulfonyl group to ethynylthio groups.
Substitution: Electrophilic substitution reactions are common, where the ethynylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Ethynylthio compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, (ethynylsulfonyl)- is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in biochemical studies to label and track biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, (ethynylsulfonyl)- exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The ethynylsulfonyl group can interact with nucleophiles, leading to the formation of new chemical bonds.
Pathways: It participates in electrophilic substitution reactions, which are crucial in organic synthesis.
Comparison with Similar Compounds
Benzene, (ethynylsulfonyl)- is compared with other similar compounds to highlight its uniqueness:
Phenyl Vinyl Sulfone: Similar in structure but differs in reactivity due to the presence of the ethynyl group.
Benzene Sulfonic Acid: A related compound but with different functional groups and applications.
These comparisons help in understanding the distinct properties and applications of Benzene, (ethynylsulfonyl)- in various fields.
Properties
CAS No. |
32501-94-3 |
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Molecular Formula |
C8H6O2S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
ethynylsulfonylbenzene |
InChI |
InChI=1S/C8H6O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h1,3-7H |
InChI Key |
YJXUPTKKHWCODV-UHFFFAOYSA-N |
Canonical SMILES |
C#CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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